5-Methyl-1H-indazol-4-amine
Description
5-Methyl-1H-indazol-4-amine (C₈H₉N₃, MW 147.18) is an indazole derivative featuring a fused bicyclic structure with nitrogen atoms at positions 1 and 2 of the aromatic ring. The methyl group at position 5 and the amine at position 4 confer distinct electronic and steric properties, making it a versatile scaffold in medicinal chemistry and drug discovery . Its synthesis typically involves coupling reactions under controlled conditions, as seen in analogous indazole derivatives .
Properties
IUPAC Name |
5-methyl-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCAHTNLXQHIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598311 | |
| Record name | 5-Methyl-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81115-60-8 | |
| Record name | 5-Methyl-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-1H-INDAZOL-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes with amines. This reaction can be carried out under solvent-free conditions or in the presence of a catalyst such as copper(II) acetate. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
5-Methyl-1H-indazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, this compound is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Positional Isomers: 4-Methyl-1H-indazol-5-amine
Indazole Derivatives with Bulky Substituents
- Example : N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine ()
- Structure : Indazol-5-amine core with a pyrimidine substituent.
- Impact : The pyrimidine group introduces steric bulk and additional hydrogen-bonding sites, which may enhance interactions with biological targets like kinases. However, the increased molecular weight (~300–350 g/mol) could reduce bioavailability compared to simpler indazoles .
Heterocyclic Core Variations: Indole and Imidazole Analogues
Indole Derivative : 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide ()
- Imidazole Derivatives: 5-(4-Fluorophenyl)-1H-imidazol-2-amine (): Simpler five-membered ring with fluorophenyl substituent.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Core Structure | Molecular Formula | MW (g/mol) | Key Substituents | logP* | Notable Properties |
|---|---|---|---|---|---|---|
| 5-Methyl-1H-indazol-4-amine | Indazole | C₈H₉N₃ | 147.18 | 5-Me, 4-NH₂ | ~1.8 | High rigidity, planar |
| 4-Methyl-1H-indazol-5-amine | Indazole | C₈H₉N₃ | 147.18 | 4-Me, 5-NH₂ | ~1.8 | Positional isomer effects |
| N-(2-Chloro-pyrimidin-4-yl)-1H-indazol-5-amine | Indazole | C₁₁H₉ClN₆ | 260.68 | Pyrimidine substituent | ~2.5 | Enhanced steric bulk |
| 5-(4-Fluorophenyl)-1H-imidazol-2-amine | Imidazole | C₉H₈FN₃ | 177.18 | 4-Fluorophenyl, 2-NH₂ | ~2.0 | Improved metabolic stability |
| 1-Methyl-4-nitro-1H-imidazol-5-amine | Imidazole | C₄H₆N₄O₂ | 142.12 | 1-Me, 4-NO₂, 5-NH₂ | ~0.5 | Reactive nitro group |
*Estimated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
